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2-methyl-3H-imidazo[4,5-f]isoquinoline

Lipophilicity Drug-likeness Permeability

Problem: IQ mutagenicity studies require a structurally matched non-mutagenic control to avoid confounding bioactivation readouts. Solution: 2-Methyl-3H-imidazo[4,5-f]isoquinoline (CAS 140192-87-6) is the exact isostere that eliminates CYP1A2-mediated N-hydroxylation liability while preserving core geometry. - Lacks exocyclic C2-amino group essential for DNA-reactive nitrenium ion formation - 15.1 Ų lower TPSA vs IQ allows dissection of cellular uptake effects - Ideal baseline for kinase selectivity profiling & fragment-based screening

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 140192-87-6
Cat. No. B117766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3H-imidazo[4,5-f]isoquinoline
CAS140192-87-6
Synonyms1H-Imidazo[4,5-f]isoquinoline,2-methyl-(9CI)
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC3=C2C=CN=C3
InChIInChI=1S/C11H9N3/c1-7-13-10-3-2-8-6-12-5-4-9(8)11(10)14-7/h2-6H,1H3,(H,13,14)
InChIKeyHHIFVRQLBWCLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3H-imidazo[4,5-f]isoquinoline Selection Guide


2-Methyl-3H-imidazo[4,5-f]isoquinoline (CAS 140192-87-6) is a synthetic fused heterocycle belonging to the imidazo[4,5-f]isoquinoline family, with molecular formula C₁₁H₉N₃ and a molecular weight of 183.21 g/mol [1]. The compound features a 2-methyl substituent on the imidazole ring annealed to the 'f' face of an isoquinoline nucleus. It is structurally related to the well-known food mutagen and carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), but replaces the C2-amino group with a methyl group and substitutes the quinoline core with an isoquinoline core . These structural distinctions produce quantifiable differences in computed physicochemical properties and predicted biological reactivity that are critical for compound selection in structure-activity relationship (SAR) studies, mutagenicity research, and kinase inhibitor programmes.

SAR and mutagenicity research scaffold
Non-amino heterocyclic probe for kinase inhibitor studies
Non-mutagenic isosteric control for IQ/isoIQ assays

Scaffold Specificity vs. Analogues


Compounds within the imidazo[4,5-f]heteroaromatic class cannot be generically substituted because seemingly minor structural variations—the identity of the fused six-membered ring (isoquinoline vs. quinoline) and the C2 substituent (methyl vs. amino)—produce large, quantifiable shifts in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and metabolic activation potential [1]. These differences translate into divergent biological handling: the 2-amino-substituted quinoline congener IQ (2-amino-3-methylimidazo[4,5-f]quinoline) is a potent mutagen requiring CYP1A2-mediated N-hydroxylation, whereas the 2-methyl-isoquinoline target lacks the requisite exocyclic amine for this bioactivation pathway [2]. Procurement of the correct scaffold is therefore essential to avoid confounding mutagenicity readouts or misinterpreting SAR trends in drug discovery programmes.

Scaffold Quinoline vs. isoquinoline core may shift metabolic profile and mutagenicity context.
Substituent C2-amino analogues (IQ/isoIQ) introduce CYP1A2 bioactivation pathway that the methyl target lacks.
Regioisomer Imidazo[2,1-a]isoquinoline regioisomers have distinct patent and ring fusion contexts.

Differentiation from Key Comparators


Lipophilicity vs. Quinoline Analog

The target compound exhibits a computed XLogP3 of 2.1, which is 0.1 log unit lower than the direct quinoline analogue 2-methyl-3H-imidazo[4,5-f]quinoline (XLogP3 = 2.2) and 0.4 log unit higher than the parent, unsubstituted 1H-imidazo[4,5-f]isoquinoline (XLogP3 = 1.7) [1][2]. The reduced lipophilicity relative to the quinoline congener is attributable to the different electronic distribution of the isoquinoline ring system and may affect passive membrane permeability, protein binding, and metabolic clearance in predictable ways [3].

Lipophilicity vs. Quinoline
Head-to-head
ΔXLogP3 = −0.1 vs. quinoline analogue
Reported lower lipophilicity may shift permeability predictions.
Computed XLogP3; review with experimental log D for definitive context.
Lipophilicity Drug-likeness Permeability

H-Bond Acceptors vs. Amino IQ Congeners

The target compound possesses 2 hydrogen-bond acceptor (HBA) atoms, in contrast to 3 HBA atoms for both 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3-methylimidazo[4,5-f]isoquinoline (isoIQ) [1][2][3]. This difference arises from the replacement of the exocyclic C2-amino group (–NH₂) with a methyl group (–CH₃), which eliminates one nitrogen lone pair available for hydrogen-bond acceptance. The reduced HBA count lowers the compound's capacity for specific polar interactions with biological targets and may alter its solvation free energy and blood-brain barrier penetration potential relative to the amino-substituted analogues.

H-Bond Acceptors vs. Amino
Head-to-head
Target HBA = 2 ΔHBA = −1 vs. IQ/isoIQ (HBA = 3)
Reduced H-bond acceptor count may alter target recognition and solvation.
Relevant for pharmacophore screening; computed by Cactvs.
Hydrogen-bonding Molecular recognition ADME

Polar Surface Area: Methyl vs. Amino Analogues

The TPSA of the target compound is 41.6 Ų, which is 15.1 Ų lower than both IQ and isoIQ (each 56.7 Ų) and identical to the quinoline methyl analogue (41.6 Ų) [1][2][3][4]. The large TPSA gap is driven entirely by the absence of the amino group. Compounds with TPSA < 60 Ų are generally predicted to exhibit good intestinal absorption, whereas those with TPSA > 60 Ų may show reduced oral bioavailability; the target sits well below this threshold, while IQ is close to it [5].

Polar Surface Area
Head-to-head
Target TPSA = 41.6 Ų ΔTPSA = −15.1 Ų vs. IQ/isoIQ
TPSA below 60 Ų predicts higher passive membrane permeability.
Supports intracellular target engagement context; computed value.
Polar surface area Membrane permeability Oral bioavailability

Absent Mutagenicity Alert: Missing Amino Group

IQ and isoIQ are classified as probable human carcinogens (IARC Group 2A) and require cytochrome P450 (primarily CYP1A2)-catalyzed N-hydroxylation of the exocyclic C2-amino group to form DNA-reactive nitrenium ions that yield dG-C8-IQ adducts [1][2]. The target compound lacks this amino group, bearing a methyl substituent at C2 instead, which removes the requisite metabolic handle for this genotoxic activation pathway . While direct Ames test data for the target compound are not publicly available, the structural alert absence is consistent with a markedly reduced mutagenic potential relative to IQ, a conclusion supported by the established structure-activity relationships of heterocyclic amine food mutagens wherein the exocyclic amine is essential for mutagenic activity [3].

Absent Mutagenicity Alert
Class-level
No exocyclic C2-amino group; predicted non-mutagenic
Reported structural alert absence supports non-mutagenic isosteric control use.
Direct Ames data not available; class-level inference.
Mutagenicity Metabolic activation Safety screening

Core Metabolism: Isoquinoline vs. Quinoline

Quinoline itself is a hepatocarcinogen in rodents and a mutagen in Salmonella typhimurium, whereas isoquinoline does not share this profile [1]. The metabolic pathways of the two heterocycles diverge: quinoline undergoes cytochrome P450-mediated oxidation at the 3-position leading to dihydrodiol metabolites that may contribute to its carcinogenicity, while isoquinoline is metabolized via different routes with a distinct toxicological outcome [1][2]. When fused to the imidazo[4,5-f] scaffold, these intrinsic differences in core heterocycle metabolism are retained and can influence compound half-life, metabolite identity, and off-target effects. The target compound, bearing the isoquinoline core, is thus expected to exhibit a metabolic profile distinct from its quinoline-based analogues independent of the C2 substituent.

Core Metabolism
Class-level
Isoquinoline core vs. quinoline core: reported negative UDS in rat hepatocytes
Isoquinoline scaffold may provide a distinct toxicological baseline for in vivo studies.
Inference from core heterocycle data; compound-specific metabolite ID pending.
Metabolism Isoquinoline Quinoline Hepatocarcinogenicity

Patent Coverage of Scaffold Family

United States Patent 6,159,985 ('Imidazo-isoquinoline compounds, their compositions and uses'), assigned to The Procter & Gamble Company and filed September 21, 1999, explicitly covers compounds of the imidazo-isoquinoline class wherein R1 is selected from alkyl, aryl, and heterocycle [1]. The target compound, bearing R1 = methyl on the imidazole ring, falls within the scope of this patent's generic Formula I. The patent further describes pharmaceutical compositions and methods for treating or preventing diseases and disorders using such compounds, indicating that this scaffold has been recognized as therapeutically relevant and has been the subject of industrial R&D investment [1]. This patent coverage provides a documented rationale for procuring this specific compound as a reference standard or starting material in programmes operating within or adjacent to this intellectual property space.

Patent Coverage
Supporting evidence
Encompassed by US 6,159,985 Formula I (R1 = methyl)
Supports freedom-to-operate review and commercial relevance assessment.
Patent filed 1999, issued 2000; verify legal status independently.
Intellectual property Patent coverage Freedom to operate

Application Scenarios


Non-Mutagenic Isosteric Control for Mutagenicity Assays

The target compound lacks the exocyclic C2-amino group essential for CYP1A2-mediated bioactivation to DNA-reactive nitrenium ions, making it a structurally matched, non-mutagenic isostere for IQ and isoIQ [1]. Laboratories conducting Ames fluctuation tests (TA98 + S9), ³²P-postlabeling DNA adduct analysis, or comet assays with heterocyclic amine mutagens can deploy this compound as a negative control that preserves the imidazo[4,5-f] core geometry while eliminating the mutagenic liability. The 15.1 Ų lower TPSA (41.6 vs. 56.7 Ų) and reduced HBA count (2 vs. 3) of the target versus IQ additionally allow dissection of whether cellular uptake differences confound mutagenicity readouts [2].

Kinase Inhibitor SAR Probe

The imidazo[4,5-f]isoquinoline scaffold is structurally related to imidazoquinolines, which have been developed as potent, selective Cancer Osaka Thyroid (COT) kinase inhibitors and PI3K inhibitors with cellular GI₅₀ values as low as 10 nM in U87MG glioblastoma cells [1][2]. The target compound's XLogP of 2.1 and TPSA of 41.6 Ų place it within drug-like chemical space, and its isoquinoline core offers a differentiated hinge-binding geometry compared to quinoline-based kinase inhibitors. It serves as an ideal unelaborated core for fragment-based screening or as a reference compound for establishing baseline kinase selectivity profiles prior to scaffold decoration .

Fluorescent DNA-Interaction Probe Building Block

Recent synthetic methodology developments have established routes to fluorescent annulated imidazo[4,5-c]isoquinolines via Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) followed by intramolecular imidoylative cyclisation [1]. These compounds have demonstrated DNA-interaction activity in pUC-19 gel electrophoresis mobility shift assays. The target compound's [4,5-f] regioisomer can serve as a comparative building block to probe how ring fusion geometry (f-face vs. c-face) affects DNA intercalation propensity and fluorescence quantum yield, with the 0.1 log unit lower XLogP vs. the quinoline analogue potentially altering DNA-binding thermodynamics [2].

Patent-Landscape and Freedom-to-Operate Analysis

US Patent 6,159,985 explicitly covers imidazo-isoquinoline compounds wherein R1 is alkyl (including methyl) [1]. The target compound falls within this patent's claims, making it a necessary procurement item for any organization conducting freedom-to-operate due diligence, developing non-infringing analogues, or preparing regulatory submissions that require physicochemical characterization of the patented chemical space. The compound's well-defined computed property profile (XLogP = 2.1, TPSA = 41.6 Ų, HBA = 2, HBD = 1) provides reference benchmarks against which novel, non-infringing analogues can be quantitatively compared [2].

Application
Selection Property
Validation Focus
Non-mutagenic isosteric control for Ames/Comet assays
Absence of C2-amino bioactivation handle
Mutagenicity endpoint review vs. IQ/isoIQ in TA98 + S9
Kinase inhibitor SAR probe and fragment-based screening
Drug-like XLogP and TPSA; isoquinoline hinge-binding geometry
Kinase selectivity profile and cellular target engagement
Fluorescent DNA-interaction probe building block
[4,5-f] regioisomer for DNA-binding geometry comparison
DNA mobility shift and fluorescence quantum yield
Freedom-to-operate due diligence and patent landscape analysis
Explicit coverage by US 6,159,985
Physicochemical benchmarking against non-infringing analogues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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